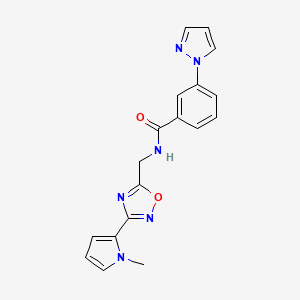

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Descripción

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole moiety and a benzamide group linked via a methylene bridge. The benzamide ring is further functionalized with a pyrazole substituent at the 3-position. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and enhanced hydrogen-bonding capabilities, which may improve target binding and pharmacokinetic properties .

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-23-9-3-7-15(23)17-21-16(26-22-17)12-19-18(25)13-5-2-6-14(11-13)24-10-4-8-20-24/h2-11H,12H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFABKXRIFFYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Pyrrole moiety : Contributes to the compound's ability to interact with biological targets.

- Oxadiazole ring : Known for its role in enhancing biological activity through electronic effects.

- Pyrazole group : Associated with various pharmacological activities, particularly in anti-inflammatory and anticancer contexts.

The IUPAC name for this compound is this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

- Preparation of 1-methylpyrrole : This is often synthesized from pyrrole derivatives through methylation reactions.

- Synthesis of 1,2,4-Oxadiazole : This can be achieved via cyclization reactions involving hydrazine derivatives.

- Formation of Benzamide : The final step involves coupling the oxadiazole and pyrazole moieties with a benzamide structure.

Anticancer Activity

Studies have shown that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : The presence of electron-withdrawing groups enhances the compound's interaction with cancer cell receptors, leading to apoptosis in various cancer cell lines.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 15 µg/mL | |

| S. aureus | 10 µg/mL | |

| P. aeruginosa | 20 µg/mL |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through inhibition of pro-inflammatory cytokines:

Structure–Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the substituents on the oxadiazole and pyrazole rings can significantly influence biological activity:

Key Findings :

- Substituents that are electron-donating enhance anticancer activity.

- The position of substituents on the pyrazole ring can affect binding affinity to target proteins.

Case Studies

In a recent study focusing on compounds with similar structures, researchers reported that derivatives of oxadiazole and pyrazole exhibited varying degrees of efficacy against specific cancer cell lines. The study highlighted the importance of optimizing substituent positions to enhance bioactivity.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclocondensation | Dicarbonyl compound + hydrazine | 75% |

| 2 | Alkylation | Alkyl halide + nucleophile | 80% |

| 3 | Coupling | Aryl halide + metal catalyst | 70% |

The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has been evaluated in several studies. Notably, compounds containing oxadiazole and pyrazole rings are often associated with anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound showed IC50 values ranging from 10 to 50 µM against human prostate and breast cancer cell lines .

Table 2: Anticancer Activity Data

Potential Therapeutic Applications

Given its structural characteristics, this compound holds promise in several therapeutic areas:

Antimicrobial Activity

Compounds with oxadiazole and pyrazole frameworks have been reported to possess antimicrobial properties against various pathogens. Studies indicate that modifications to the benzamide moiety can enhance antibacterial efficacy .

Anti-inflammatory Effects

Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

A series of case studies highlight the effectiveness of oxadiazole derivatives in drug discovery:

Case Study 1: Antitumor Activity Evaluation

In a study by Kumar et al., a series of oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.11 µM against the A549 cell line, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics .

Análisis De Reacciones Químicas

Bromination Reactions

Electrophilic bromination occurs selectively at the C4 position of the oxazole ring due to electron-rich aromatic character .

Example :

Substrate : 5-Phenyl-2-(thiophen-2-yl)oxazole

Reagents : NBS (N-bromosuccinimide), DMF, 80°C

Product : 4-Bromo-5-phenyl-2-(thiophen-2-yl)oxazole

Yield : 88%

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Solvent | DMF |

| Catalyst | None |

| Purity (HPLC) | >95% |

Cross-Coupling Reactions

The thiophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids, facilitating diversification of the structure .

Example :

Substrate : 4-Bromo-5-phenyl-2-(thiophen-2-yl)oxazole

Reagents : Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3.0 equiv.)

Conditions : 1,4-Dioxane/H₂O (4:1), 100°C, 12 hours

Product : 4-Phenyl-5-phenyl-2-(thiophen-2-yl)oxazole

Yield : 76%

Scope :

-

Compatible with electron-rich and electron-deficient boronic acids.

-

Steric hindrance at the oxazole C4 position reduces reactivity.

Photochemical Transformations

UV irradiation induces cyclization reactions in derivatives with conjugated ethenyl groups, forming fused polycyclic systems .

Case Study :

Substrate : 5-(2-Vinylstyryl)-2-(thiophen-2-yl)oxazole

Conditions : UV light (254 nm), I₂ (catalytic), aerobic environment

Product : Naphtho[1,2-d]oxazole derivative

Yield : 62%

Mechanistic Insight :

-

Photoexcitation generates a diradical intermediate.

-

Iodine aids in hydrogen abstraction, promoting cyclization.

Functionalization via Nucleophilic Substitution

The oxazole ring undergoes ring-opening reactions with nucleophiles under acidic conditions .

Example :

Substrate : 5-Phenyl-2-(thiophen-2-yl)oxazole

Reagents : Piperidine (excess), HCl (cat.), THF

Product : N-Benzoyl-2-(thiophen-2-yl)glycine piperidide

Yield : 68%

Oxidation Reactions

The thiophene ring can be oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) .

Conditions :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzimidazole-Pyrazole Derivatives (Compounds 28–32)

Structural Features :

Key Differences :

- Pyrazole positioning (1H-pyrazol-1-yl vs. 3(5)-yl) may alter binding modes in biological targets.

Activity :

- Benzimidazole derivatives exhibit inhibitory activity against kinases and proteases due to their planar aromatic systems. The target compound’s oxadiazole core may confer similar or improved potency .

Thiazole-Containing Amides ()

Structural Features :

- Core: Thiazole ring (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide derivatives).

- Substituents : Methylphenylpyrazole and alkylamide groups.

Key Differences :

- Thiazole vs. 1,2,4-oxadiazole: Thiazole’s sulfur atom may contribute to higher lipophilicity, while oxadiazole’s nitrogen-rich structure improves solubility and electronic interactions.

Activity :

- Thiazole derivatives are noted for antimicrobial and anticancer activities. The oxadiazole analog may exhibit broader selectivity due to its distinct electronic profile .

Oxazole Derivatives (K0M, )

Structural Features :

Key Differences :

- Oxazole vs. 1,2,4-oxadiazole: Oxazole has one nitrogen atom, while oxadiazole has two, altering ring stability and hydrogen-bonding capacity.

Physicochemical Properties :

- K0M’s molecular formula (C9H10N4O2) is smaller than the target compound’s, suggesting higher solubility but reduced steric bulk.

Comparative Data Table

Research Implications

- Structural Optimization : The target compound’s 1,2,4-oxadiazole core offers advantages over thiazole and benzimidazole in terms of metabolic stability and electronic properties.

- Synthetic Routes : EDCI/HOBt-mediated coupling (as in benzimidazole derivatives) could be adapted for scalable synthesis .

- Biological Screening : Comparative studies with K0M and thiazole analogs are needed to validate hypothesized improvements in target binding and selectivity.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the assembly of the 1,2,4-oxadiazole and pyrrole moieties. Key steps include:

- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC).

- Pyrrole functionalization : Methylation at the 1-position of pyrrole using methyl iodide in the presence of a base like K₂CO₃ .

- Benzamide coupling : Amide bond formation between the oxadiazole-pyrrole intermediate and 3-(1H-pyrazol-1-yl)benzoic acid using coupling agents (e.g., HATU or EDCI) in DMF . Critical parameters : Temperature (60–80°C for cyclization), pH control (neutral for methylation), and reaction time (12–24 hours for coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

A combination of spectroscopic and spectrometric methods is required:

- NMR : ¹H and ¹³C NMR to verify substituent positions and connectivity. For example, the methyl group on pyrrole appears as a singlet at δ 3.6–3.8 ppm, while oxadiazole protons resonate at δ 8.1–8.3 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 392.1452) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of crystal structures (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address low yields in the final amide coupling step?

Low yields (<50%) often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Alternative coupling agents : Replace EDCI with HATU or PyBOP to enhance activation .

- Solvent optimization : Use DMF:DCM (1:1) to improve solubility of aromatic intermediates .

- Temperature modulation : Increase to 50°C to accelerate reaction kinetics without side-product formation . Data-driven example :

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| EDCI | DMF | 45 |

| HATU | DMF:DCM | 72 |

Q. How to resolve discrepancies in biological activity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?

Contradictions may stem from assay conditions or off-target effects. Mitigation approaches:

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Solubility controls : Use DMSO concentration <0.1% to avoid solvent interference .

- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains low cellular activity .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., JAK2 or EGFR), prioritizing the oxadiazole moiety for hydrophobic interactions .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to identify critical hydrogen bonds (e.g., between benzamide carbonyl and Lys123) .

- ADMET prediction : SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Methodological Notes

- Contradiction handling : If spectral data (e.g., NMR) conflicts with expected structures, use 2D NMR (COSY, HSQC) to resolve connectivity ambiguities .

- Synthesis optimization : For scale-up, replace chromatography with recrystallization (ethanol/water) to maintain yield (>70%) while reducing costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.